molecular formula C33H36ClKN4O4S2 B12435761 3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12435761
M. Wt: 691.3 g/mol
InChI Key: HTQQVOYPSGNVPA-HBRCYENSSA-M
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Description

POTASSIUM BENZYLPENICILLIN(1-) CHLORPROMAZINE is a compound that combines the properties of benzylpenicillin and chlorpromazine. Chlorpromazine is a phenothiazine antipsychotic used to treat various psychiatric disorders

Preparation Methods

Chemical Reactions Analysis

POTASSIUM BENZYLPENICILLIN(1-) CHLORPROMAZINE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

POTASSIUM BENZYLPENICILLIN(1-) CHLORPROMAZINE has diverse scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and the effects of combining antibiotic and antipsychotic properties.

    Biology: Investigated for its potential effects on bacterial growth and psychiatric disorders.

    Medicine: Explored for its dual role in treating infections and psychiatric conditions, potentially offering a novel therapeutic approach.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

The mechanism of action of POTASSIUM BENZYLPENICILLIN(1-) CHLORPROMAZINE involves the combined effects of benzylpenicillin and chlorpromazine. Benzylpenicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death . Chlorpromazine acts as an antagonist on various neurotransmitter receptors, including dopamine and serotonin receptors, which helps alleviate psychiatric symptoms . The combination of these mechanisms results in a compound with both antimicrobial and antipsychotic properties.

Properties

Molecular Formula

C33H36ClKN4O4S2

Molecular Weight

691.3 g/mol

IUPAC Name

potassium;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H19ClN2S.C16H18N2O4S.K/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-4,6-9,12H,5,10-11H2,1-2H3;3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+1/p-1/t;11-,12+,14-;/m.1./s1

InChI Key

HTQQVOYPSGNVPA-HBRCYENSSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[K+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[K+]

Origin of Product

United States

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